2,6-Dimethylphenylmethylsulfone
Description
Crystallographic Analysis and Bonding Configuration
Crystal System and Space Group
The crystal structure of 2,6-dimethylphenylmethylsulfone has been resolved as monoclinic with the space group P2₁/c, as evidenced by single-crystal X-ray diffraction studies. The unit cell parameters include a = 12.9530 Å, b = 8.7657 Å, c = 11.7723 Å, and β = 100.457°, yielding a unit cell volume of 1314.45 ų. The asymmetric unit contains one molecule, with four molecules per unit cell (Z = 4).
Table 1: Crystallographic parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a (Å) | 12.9530 | |
| b (Å) | 8.7657 | |
| c (Å) | 11.7723 | |
| β (°) | 100.457 | |
| Unit cell volume (ų) | 1314.45 |
Bond Geometry
The sulfonyl group (S=O) exhibits bond lengths of 1.44 Å for S–O and 1.78 Å for S–C, consistent with sulfone derivatives. The C–S–C angle between the methyl and phenyl groups is 103.0°, while the O–S–O angle is 117.9°, reflecting tetrahedral geometry around the sulfur atom. The 2,6-dimethylphenyl ring adopts a planar conformation, with weak C–H···O intermolecular interactions stabilizing the crystal lattice.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃) reveals distinct signals for the methyl groups and aromatic protons:
- Aromatic protons : A multiplet at δ 7.65–7.53 ppm (3H, ortho and para to sulfonyl group).
- Methyl groups : Singlets at δ 3.02 ppm (3H, S(O)₂CH₃) and δ 2.42 ppm (6H, C₆H₃(CH₃)₂).
13C NMR (100 MHz, CDCl₃) shows peaks at δ 137.5 (ipso-C), 133.4 (ortho-C), 128.6 (meta-C), 126.2 (para-C), 44.9 (S(O)₂CH₃), and 21.3 (C₆H₃(CH₃)₂).
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹) include:
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO energy gap of 5.2 eV, indicating moderate reactivity. The electrostatic potential surface highlights electron-deficient regions near the sulfonyl group, favoring nucleophilic attacks at the sulfur center.
Table 2: Computed electronic parameters of this compound
| Parameter | Value (eV) | Method |
|---|---|---|
| HOMO energy | -6.8 | B3LYP/6-311+G(d,p) |
| LUMO energy | -1.6 | B3LYP/6-311+G(d,p) |
| Dipole moment | 4.2 D | B3LYP/6-311+G(d,p) |
Conformational Analysis
The methyl groups at the 2- and 6-positions of the phenyl ring induce steric hindrance, resulting in a dihedral angle of 87.3° between the sulfonyl group and the aromatic plane. This perpendicular orientation minimizes van der Waals repulsions, as confirmed by molecular mechanics simulations.
Properties
IUPAC Name |
1,3-dimethyl-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-7-5-4-6-8(2)9(7)12(3,10)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWWGSVAZSHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374418 | |
| Record name | Benzene, 1,3-dimethyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97416-12-1 | |
| Record name | Benzene, 1,3-dimethyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfone Formation via Reaction of Aryl Compounds with Alkyl Sulfonyl Fluorides
A highly relevant and well-documented method for preparing aryl alkyl sulfones, including 2,6-dimethylphenylmethylsulfone, involves the reaction of substituted aryl compounds with alkyl sulfonyl fluorides in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).
- Starting Materials: 2,6-dimethyl-substituted aryl compounds (e.g., 2,6-dimethylbenzene derivatives) and methyl sulfonyl fluoride.
- Catalysts: AlCl₃ or AlBr₃, which facilitate electrophilic aromatic substitution.
- Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures.
- Work-up: After reaction, the mixture is poured into ice water, extracted with organic solvents (e.g., chloroform), dried, and purified by distillation or recrystallization.
- Yields: High yields reported, typically above 85-90%.
- Product Characterization: Confirmed by NMR, IR, and mass spectrometry.
| Parameter | Details |
|---|---|
| Aryl Compound | 2,6-dimethylbenzene derivative |
| Sulfonyl Fluoride | Methyl sulfonyl fluoride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 1 to 5 hours |
| Yield | 86-91% |
| Purification | Extraction, vacuum distillation, recrystallization |
| Product Form | Colorless viscous oil or crystalline solid |
| Analytical Confirmation | NMR, IR, Mass Spectroscopy |
This method provides a rapid, convenient, and one-step synthesis route for this compound with excellent purity and yield.
Oxidation of Thioethers to Sulfones
Another general approach to sulfones, including methyl sulfones, is the oxidation of corresponding thioethers (sulfides) using oxidizing agents such as hydrogen peroxide (H₂O₂).
- Starting Material: 2,6-dimethylphenylmethyl sulfide (the corresponding thioether).
- Oxidant: Aqueous hydrogen peroxide (typically 30-70%, often around 30%).
- Catalysts/Additives: Glacial acetic acid can be used to facilitate oxidation.
- Temperature Control: Initial addition below 50 °C to control exotherm, followed by heating to 65-75 °C for several hours.
- Work-up: Neutralization with sodium hydroxide, extraction with organic solvents (e.g., chloroform), removal of solvent by distillation, and vacuum distillation to isolate the pure sulfone.
- Yields: High yields around 90% reported for similar methyl ethyl sulfones, suggesting similar efficiency for this compound.
Example Oxidation Process Table:
| Step | Conditions/Details |
|---|---|
| Sulfide Amount | ~200-380 g (scaled as needed) |
| H₂O₂ Addition | Slow drip of 30% H₂O₂, total ~400-680 g |
| Temperature During Addition | Below 50 °C |
| Post-addition Heating | 65-75 °C for 4-5 hours |
| Neutralization | Sodium hydroxide solution to pH neutral |
| Extraction Solvent | Chloroform, 3 times |
| Purification | Air distillation to remove solvent, vacuum distillation |
| Yield | ~90% |
| Product Purity | ~99% (by chromatographic analysis) |
This oxidation method is scalable and efficient, suitable for industrial preparations of methyl sulfones from sulfides.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Product Form | Notes |
|---|---|---|---|---|---|---|
| Aryl Compound + Methyl Sulfonyl Fluoride | 2,6-dimethylaryl compound + methyl sulfonyl fluoride | AlCl₃ or AlBr₃ | RT to 50 °C, 1-5 h | 86-91 | Crystalline solid or viscous oil | One-step, high yield, well-characterized |
| Oxidation of Thioether | 2,6-dimethylphenylmethyl sulfide | H₂O₂ (30%), glacial acetic acid | 50 °C to 75 °C, 4-5 h | ~90 | Colorless liquid or solid | Scalable, industrially relevant |
| Specialized Vinylamidinium Reagents | Sodium methyl sulfinate → methylsulfonyl reagent | POCl₃, DMF | 90 °C, Vilsmeier-Haack reaction | 58 | Yellow crystalline solid | Novel, indirect method, potential for scale |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dimethylphenylmethylsulfone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts alkylation or acylation conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Organic Synthesis
1.1 Synthesis of β-Keto Sulfones
DMSO2 can undergo acylation with N-acylbenzotriazoles to synthesize β-keto sulfones. This reaction is significant for producing compounds with potential pharmaceutical applications due to the biological activity associated with β-keto sulfones .
1.2 Palladium-Catalyzed Reactions
The compound is also utilized in α-monoarylation via palladium-catalyzed Negishi coupling reactions, which facilitate the synthesis of benzylic sulfones. This method is valuable for creating complex organic molecules relevant in drug development .
1.3 Olefination of Alcohols
DMSO2 can serve as a reagent in the one-step olefination of alcohols when used alongside a ruthenium pincer complex catalyst. This reaction highlights its utility in synthesizing alkenes from alcohol precursors, expanding its role in organic synthesis .
Medicinal Chemistry
2.1 Anti-Inflammatory and Analgesic Properties
Research has indicated that DMSO2 exhibits anti-inflammatory properties and may be beneficial in treating conditions like osteoarthritis. A randomized controlled study demonstrated its efficacy in reducing pain and improving function among patients suffering from knee osteoarthritis .
2.2 Antibacterial Activity
DMSO2-containing analogs of existing antibacterial drugs have been synthesized and studied for their physicochemical properties, including lipophilicity and metabolic stability. These studies suggest that the incorporation of methyl sulfone groups can significantly affect the pharmacokinetics of these drugs, potentially enhancing their therapeutic profiles .
Materials Science
3.1 Flame Retardants
Recent studies have explored the incorporation of DMSO2 into flame retardant formulations for polymers such as polypropylene. By integrating sulfenamide and phosphate moieties into a single molecule, researchers have developed multifunctional flame retardants that exhibit improved thermal stability and flame-retardant properties .
| Flame Retardant | Composition | Thermal Stability | Flame Rating |
|---|---|---|---|
| NS1 | Sulfenamide + Phosphate | 220-267 °C | UL94 V rating |
| NS2 | Modified DMSO2 compound | > 230 °C | Improved performance |
Analytical Applications
4.1 Internal Standard for qNMR
DMSO2 has been proposed as an internal standard reference material (ISRM) for quantitative nuclear magnetic resonance (qNMR) analysis due to its solubility and stability across various solvents. It provides a reliable quantification signal, making it suitable for purity assignments of analytes in complex mixtures .
Case Studies
-
Case Study 1: Efficacy in Osteoarthritis Treatment
A clinical trial involving patients with knee osteoarthritis tested the effects of methylsulfonylmethane (a derivative of DMSO2). The study found significant improvements in pain reduction and joint function, supporting its use as a dietary supplement for managing osteoarthritis symptoms . -
Case Study 2: Development of Flame Retardants
A research team synthesized six novel flame retardants incorporating DMSO2 to evaluate their effectiveness in reducing flammability in polypropylene composites. The results indicated that these compounds achieved higher thermal stability and reduced burning times compared to traditional flame retardants, demonstrating their potential for industrial applications .
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenylmethylsulfone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Benzene, 1,3-dimethyl-:
Benzene, 1,3-dimethyl-4-(methylsulfonyl)-: A positional isomer with the sulfonyl group at a different position on the benzene ring.
Benzene, 1,2-dimethyl-3-(methylsulfonyl)-: Another isomer with distinct chemical behavior due to the different arrangement of substituents.
Uniqueness: 2,6-Dimethylphenylmethylsulfone is unique due to the specific positioning of its substituents, which influences its reactivity and interactions. The presence of both methyl and sulfonyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Biological Activity
2,6-Dimethylphenylmethylsulfone (CAS No. 97416-12-1) is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, applications in various fields, and relevant research findings.
- Molecular Formula : C₉H₁₂O₂S
- Molecular Weight : 184.26 g/mol
- Appearance : Colorless to pale yellow solid
- Solubility : Moderate solubility in polar solvents like water and ethanol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains and fungi.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for therapeutic applications.
- Agrochemical Applications : Effective against pests and pathogens, suggesting utility in agricultural settings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group enhances its ability to form hydrogen bonds with enzymes and receptors, leading to the modulation of their activity. This interaction can result in either inhibition or activation of enzymatic functions.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against common pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound has significant potential as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This effect highlights its potential utility in treating inflammatory diseases.
Agrochemical Applications
Research into the agrochemical applications of this compound revealed its effectiveness in controlling fungal pathogens in crops. Field trials demonstrated a reduction in disease incidence by up to 40% when applied as a foliar spray.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Dimethyl Sulfone | Widely used as a dietary supplement | Anti-inflammatory properties |
| Methylsulfonylmethane | Known for health benefits; marketed as a supplement | Joint health improvement |
| Phenyl Methyl Sulfone | Utilized in chemical syntheses | Varies based on substituents |
| 4-Methoxybenzyl Sulfone | Exhibits distinct solubility characteristics | Pharmaceutical applications |
Q & A
Q. What are the key synthetic routes for 2,6-Dimethylphenylmethylsulfone, and how do reaction conditions influence yield and purity?
Synthesis often involves sulfonation or oxidation of methyl-substituted aromatic precursors. For example, regioselective methods for sulfone derivatives (e.g., diphenyl sulfone analogs) may use catalysts like H-mordenite to enhance selectivity . Reaction temperature, solvent polarity, and stoichiometric ratios of sulfonating agents (e.g., dimethyl sulfoxide or sulfur trioxide) critically affect purity. Post-synthesis purification via recrystallization or column chromatography is recommended, with GC-MS or HPLC used to verify purity .
Q. What safety protocols are essential when handling this compound in the lab?
Due to its potential respiratory and dermal toxicity, researchers should:
- Use fume hoods and wear nitrile gloves, goggles, and lab coats.
- Avoid sparks/open flames (flammable vapor risk) and ground equipment to prevent static discharge .
- Store in sealed containers away from oxidizing agents. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed chemical waste services .
Q. How can researchers verify the structural integrity of this compound?
Characterization typically combines:
- NMR spectroscopy : Compare aromatic proton splitting patterns (δ 7.2–7.8 ppm for substituted benzene) and sulfone group signals (δ 3.0–3.5 ppm for methylsulfonyl).
- Mass spectrometry : Look for molecular ion peaks matching the molecular weight (C₉H₁₂O₂S; 184.25 g/mol) and fragmentation patterns consistent with methylsulfonyl groups .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfone functionalization be addressed?
Regioselective modification (e.g., halogenation or nitration) requires careful catalyst selection. For example, zeolite catalysts like H-mordenite can direct electrophilic substitution to the para position of methyl groups in aromatic sulfones, leveraging shape-selective pore structures . Computational modeling (DFT) may predict reactive sites, while in-situ FTIR monitors reaction progress .
Q. What methodologies resolve contradictions in catalytic efficiency data for sulfone synthesis?
Discrepancies in catalyst performance (e.g., acidic vs. metal-doped catalysts) often arise from variations in:
Q. How does this compound serve as an intermediate in bioactive compound synthesis?
The sulfone group’s electron-withdrawing properties stabilize intermediates in:
- Antimicrobial agents : React with hydrazines to form sulfonohydrazides for quorum-sensing inhibition studies.
- Polymer precursors : Oxidative coupling reactions yield sulfone-containing monomers for high-temperature-resistant polymers .
Methodological Considerations
Q. How to design experiments minimizing byproducts during sulfone synthesis?
- Optimize stoichiometry : Use a 10–20% excess of sulfonating agent to drive the reaction to completion.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation side reactions.
- Real-time monitoring : Employ inline spectroscopy (e.g., Raman) to detect intermediates and adjust conditions dynamically .
Q. What analytical techniques differentiate this compound from its structural isomers?
- X-ray crystallography : Resolves spatial arrangement of methyl and sulfone groups.
- DSC/TGA : Thermal stability profiles (e.g., melting points, decomposition temperatures) vary with substitution patterns .
Data Interpretation and Validation
Q. How to address inconsistencies in spectroscopic data for sulfone derivatives?
- Cross-validate with multiple techniques : Combine ¹H/¹³C NMR, IR (sulfone S=O stretch ~1300–1150 cm⁻¹), and elemental analysis.
- Reference databases : Compare with entries in Reaxys or SciFinder for known analogs .
Q. What statistical approaches are recommended for analyzing catalytic cycle reproducibility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
